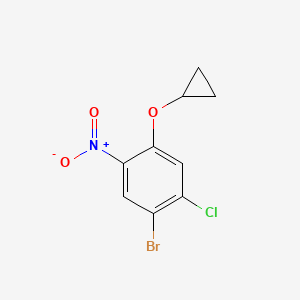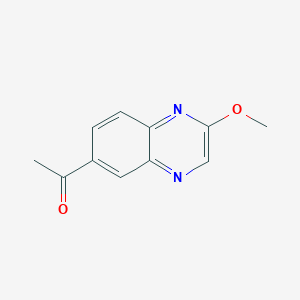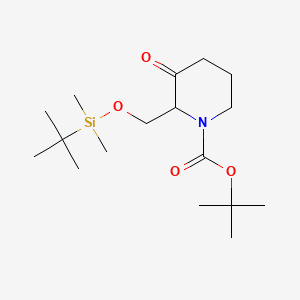![molecular formula C7H8N4 B15364538 2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-b]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the pyrazole ring and an amine group at the 5-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst. This method allows for the formation of the pyrazolo[4,3-b]pyridine core structure.
Substitution Reactions: Another approach is the substitution reaction of pyrazolo[4,3-b]pyridine derivatives with appropriate reagents to introduce the methyl group at the desired position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the amine group into other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Derivatives with different substituents at the pyrazolo[4,3-b]pyridine ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine is structurally similar to other pyrazolo[4,3-b]pyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... These compounds share the pyrazole-pyridine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1H-pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-methylpyrazolo[4,3-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-6-5(10-11)2-3-7(8)9-6/h2-4H,1H3,(H2,8,9) |
Clé InChI |
NGCFXEGFUUEMEB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=N1)C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)








